(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL
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Overview
Description
3-Hydroxy Rimantadine is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. Rimantadine is a cyclic amine and a derivative of adamantane, known for its efficacy in inhibiting the replication of influenza A virus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Rimantadine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Rimantadine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Hydroxy Rimantadine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Tromantadine: An antiviral agent used to treat herpes simplex virus infections.
Uniqueness: This modification allows for a broader range of chemical transformations and potential therapeutic uses compared to its parent compound, Rimantadine .
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12? |
InChI Key |
JVWKHPHTJHFQAN-KTMJHZKESA-N |
Isomeric SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Origin of Product |
United States |
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